Structural and Analytical Differentiation of BB-22 (QUCHIC) and its 8-Hydroxyisoquinoline Isomer
Structural and Analytical Differentiation of BB-22 (QUCHIC) and its 8-Hydroxyisoquinoline Isomer
The following is an in-depth technical guide on the structural and analytical differentiation of BB-22 and its 8-hydroxyisoquinoline isomer.
[1]
Executive Summary
The synthetic cannabinoid BB-22 (also known as QUCHIC ) represents a significant evolution in the design of indole-3-carboxylate synthetic cannabinoid receptor agonists (SCRAs).[1] Characterized by an ester linker connecting a 1-(cyclohexylmethyl)indole core to an 8-quinolinyl head group, BB-22 acts as a potent full agonist at CB1 and CB2 receptors.[1]
The emergence of positional isomers in the illicit drug market necessitates rigorous analytical discrimination. A critical theoretical and practical isomer is the 8-isoquinolinyl analog (herein referred to as the 8-hydroxyisoquinoline isomer ).[1] While sharing an identical molecular formula (
Structural Chemistry & Nomenclature[1]
The core difference lies in the heterocyclic "head group" attached via the ester linkage.[1][2]
BB-22 (Target Analyte)[1][3]
-
IUPAC Name: Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate[1][3][4][5][6][7]
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Nitrogen Position: The nitrogen is at position 1 of the fused ring system.[1] The ester attachment is at position 8 (the carbocyclic ring).[1] The nitrogen and the ester oxygen are in a peri-relationship, allowing for potential intramolecular electronic interaction.
8-Hydroxyisoquinoline Isomer (Isomeric Impurity/Analog)
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IUPAC Name: Isoquinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate[1]
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Head Group: 8-Hydroxyisoquinoline (Isoquinoline core).[1]
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Nitrogen Position: The nitrogen is at position 2 of the fused ring system.[1] The ester attachment remains at position 8.[1] This shift disrupts the specific steric and electronic environment found in the quinoline congener.[1]
Structural Visualization
The following diagram illustrates the precise atomic numbering and the critical nitrogen shift.
Caption: Structural comparison highlighting the nitrogen shift from position 1 (Quinoline) to position 2 (Isoquinoline) relative to the C8 ester linkage.
Chemical Synthesis Pathways[1][2]
Understanding the synthesis validates the origin of these isomers.[1] Both are synthesized via a convergent route involving the coupling of a common indole acid intermediate with the respective heterocyclic alcohol.
General Procedure:
-
Alkylation: Indole-3-carboxylic acid methyl ester is alkylated with (bromomethyl)cyclohexane using a base (e.g., NaH,
) in DMF.[1] -
Hydrolysis: The methyl ester is hydrolyzed (LiOH or KOH) to yield the free acid: 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid .[1]
-
Esterification (Divergent Step):
The presence of the isomer in a sample typically indicates the intentional use of 8-hydroxyisoquinoline or contamination of the 8-hydroxyquinoline reagent.[1]
Analytical Differentiation (LC-MS/MS)
This is the most critical section for the analyst.[1] While GC-MS (EI) often yields indistinguishable spectra dominated by the indole acylium ion for both isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) provides definitive discrimination based on fragmentation kinetics.[1]
Mass Spectrometry Logic
Both compounds exhibit a protonated molecular ion
-
BB-22 (Quinoline): The proximity of the quinoline nitrogen (N1) to the ester linkage facilitates a charge-remote fragmentation or a specific rearrangement that energetically favors the formation of the Acylium cation (m/z 240) .[1]
-
Isomer (Isoquinoline): The isoquinoline nitrogen (N2) is further removed.[1] The formation of the acylium ion is energetically less favorable or proceeds via a different mechanism. Experimental data on the homologous 5F-PB-22 series demonstrates that 8-isoquinolinyl isomers produce the acylium ion at significantly lower abundance (or negligible levels) compared to the quinolinyl analog.[1] They often retain charge on the protonated isoquinoline moiety (m/z 146 ) or show resistance to fragmentation at lower collision energies.[1]
Quantitative Comparison Table
| Feature | BB-22 (Quinoline-8-yl) | Isomer (Isoquinoline-8-yl) |
| Precursor Ion | 385.2 | 385.2 |
| Major Fragment 1 | m/z 240.1 (Acylium Ion) | m/z 146.1 (Protonated Isoquinoline)* |
| Fragment 1 Intensity | High (Base Peak) | Low / Absent |
| Major Fragment 2 | m/z 146.1 (Protonated Quinoline) | m/z 240.1 (Acylium Ion - Weak) |
| Retention Time (C18) | Typically elutes later due to intramolecular H-bonding masking polarity.[1] | Typically elutes earlier due to exposed polar nitrogen.[1] |
*Note: Based on fragmentation patterns of the homologous 5F-PB-22 series [1].
Analytical Workflow Diagram
Caption: LC-MS/MS decision tree for differentiating BB-22 from its isoquinoline isomer based on fragmentation abundance.
Experimental Protocols
LC-MS/MS Instrument Parameters (Recommended)
-
Column: Biphenyl or C18 (100 mm x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in Water.[1]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode.
-
MRM Transitions (BB-22):
-
Quantifier: 385.2
240.1 (Collision Energy: ~20-30 eV) -
Qualifier: 385.2
146.1[1]
-
-
MRM Transitions (Isoquinoline Isomer):
-
Target: 385.2
146.1 (Collision Energy: ~25-35 eV) -
Note: The 385
240 transition will be significantly suppressed.
-
Pharmacological Implications (SAR)
The structural difference is not merely analytical; it has profound pharmacological consequences.[1]
-
Binding Affinity: The 8-quinolinyl group in BB-22 mimics the naphthalene ring of JWH-018 but adds a nitrogen atom that can accept hydrogen bonds from receptor residues (e.g., K3.28 in CB1).[1] This interaction locks the ligand in the binding pocket, contributing to its high potency (
~0.2 nM at CB1) [2].[1] -
Isomer Potency: Moving the nitrogen to the isoquinoline position (position 2) disrupts this specific interaction geometry.[1] Structure-Activity Relationship (SAR) studies on related indoles suggest that while the isoquinoline isomers retain binding affinity, they often exhibit reduced potency or efficacy compared to the 8-quinolinyl parent due to the loss of the optimal "anchor" point for the nitrogen [3].[1]
References
-
Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Source: Forensic Toxicology / PubMed URL:[Link] Relevance: Establishes the fragmentation rules for distinguishing 8-quinolinyl vs 8-isoquinolinyl esters in this chemical class.
-
Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection. Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link] Relevance: Details the metabolic profile and mass spectral characteristics of BB-22.
-
Behavioral and binding studies on the quinolinyl ester indoles 5F-PB22 (5F-QUPIC) and BB-22 (QUCHIC) in the mouse model. Source: Neuropharmacology URL:[1][Link] Relevance: Provides pharmacological data (Ki values) and in vivo effects of the quinolinyl ester class.[1][8]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QUCHIC - Wikipedia [en.wikipedia.org]
- 5. Cas 1400742-42-8,BB-22 | lookchem [lookchem.com]
- 6. Substance Details QUCHIC [unodc.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. researchgate.net [researchgate.net]
